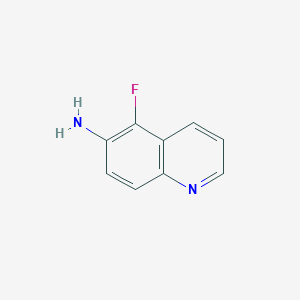

N-(1-(1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-3-methoxybenzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

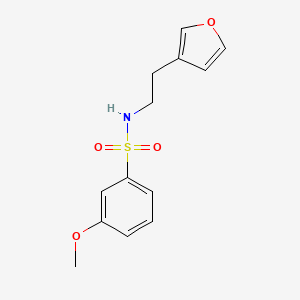

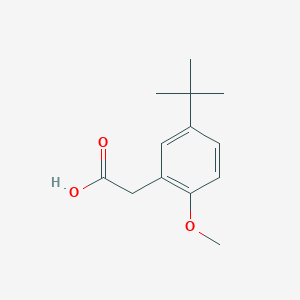

The compound “N-(1-(1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-3-methoxybenzenecarboxamide” is a complex organic molecule. It contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound . This type of compound is often found in various pharmaceuticals and have a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzimidazole moiety would contribute to the aromaticity of the molecule, while the carboxamide group would introduce polarity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, benzimidazole derivatives can undergo various reactions including alkylation, acylation, and nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole moiety would likely contribute to its stability and aromaticity, while the carboxamide group would introduce polarity and potential for hydrogen bonding .Scientific Research Applications

Disposition and Metabolism of Benzimidazole Compounds

Benzimidazole derivatives, like SB-649868, show promise in the treatment of insomnia due to their role as orexin 1 and 2 receptor antagonists. The study on SB-649868 provided detailed insights into its metabolism, excretion, and the identification of its metabolites in humans. Such research is crucial for understanding the pharmacokinetics and pharmacodynamics of new therapeutic agents derived from benzimidazole compounds (Renzulli et al., 2011).

Sigma Receptor Scintigraphy

Another study explored the use of a benzamide derivative, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), for imaging primary breast tumors. This research demonstrates the application of benzimidazole-related compounds in diagnostic imaging, highlighting their potential to bind selectively to cancer cells overexpressed sigma receptors (Caveliers et al., 2002).

Anthelmintic Efficacy

Benzimidazole carbamates, such as mebendazole, have shown broad-spectrum anthelmintic activity. Several studies on mebendazole have documented its effectiveness against various parasitic infections, underlining the importance of benzimidazole derivatives in treating neglected tropical diseases. Research on these compounds continues to provide valuable information on their mechanisms of action, resistance, and therapeutic efficacy in human and veterinary medicine (Scragg & Proctor, 1978).

Immunomodulatory Effects

The immunosurveillance of alveolar echinococcosis by specific humoral and cellular immune tests has been analyzed in the context of long-term benzimidazole chemotherapy. Such studies provide insights into the immunomodulatory effects of benzimidazole compounds, suggesting potential research applications in immune response modulation and therapeutic monitoring (Ammann et al., 2004).

Mechanism of Action

Target of Action

It is related to benzimidazole compounds , which are known to bind to tubulin proteins .

Mode of Action

The compound’s mode of action is similar to that of other benzimidazole derivatives. It binds to tubulin proteins, disrupting microtubule assembly and spindle formation during cell division. This leads to the malsegregation of chromosomes .

Biochemical Pathways

The compound’s interaction with tubulin proteins affects the cell division process, a crucial pathway in cellular reproduction and growth. By disrupting this pathway, the compound can inhibit the growth and proliferation of cells .

Result of Action

The compound’s action on tubulin proteins and its disruption of cell division can lead to cell growth inhibition. This could potentially be used to control the proliferation of certain types of cells .

Future Directions

The future research directions could involve exploring the biological activity of this compound and its potential applications in pharmaceuticals. Given the wide range of biological activities exhibited by benzimidazole derivatives, this compound could be a promising candidate for drug development .

Properties

IUPAC Name |

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2/c1-28-18-11-7-10-17(15-18)23(27)26-21(14-16-8-3-2-4-9-16)22-24-19-12-5-6-13-20(19)25-22/h2-13,15,21H,14H2,1H3,(H,24,25)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLDAYANRGPHKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC(CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide](/img/structure/B2936166.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2936168.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B2936179.png)

![N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B2936180.png)

![2-[(4-Fluorosulfonyloxybenzoyl)amino]-1,3,4-thiadiazole](/img/structure/B2936181.png)

![5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2936185.png)